5-Chloro-2-(difluoromethyl)pyridine
Overview
Description
5-Chloro-2-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a difluoromethyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(difluoromethyl)pyridine typically involves the chlorination and difluoromethylation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization and a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment with a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures result in the formation of this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of efficient catalysts and fluorinating agents is crucial to achieving high product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Used in substitution reactions to replace the chlorine atom.
Oxidizing Agents: Employed in oxidation reactions to modify the pyridine ring.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-2-(difluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological processes in pests
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or receptors, leading to altered cellular functions. For instance, in agrochemical applications, it may inhibit key enzymes in pests, disrupting their metabolic processes and leading to their elimination .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-5-fluoropyrimidine: Contains a fluorine atom at the 5-position instead of a difluoromethyl group
Uniqueness: 5-Chloro-2-(difluoromethyl)pyridine is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXTUFVZHFKUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.